

Environmental Fate and Degradation of Epoxiconazole: A Technical Guide

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Compound of Interest

Compound Name: *Epoxiconazole-d4*

Cat. No.: *B15580187*

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This technical guide provides a comprehensive overview of the environmental fate and degradation of the broad-spectrum fungicide, Epoxiconazole. It details its behavior and transformation in key environmental compartments, summarizes critical quantitative data from regulatory and scientific studies, and outlines the experimental protocols used to generate this information.

Physicochemical Properties

The environmental behavior of Epoxiconazole is governed by its physicochemical properties, which influence its mobility, distribution, and persistence. It exhibits low aqueous solubility and may persist in soil and water systems.

Property	Value	Interpretation / Significance
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole	---
Molecular Formula	C ₁₇ H ₁₃ ClFN ₃ O	---
Molar Mass	329.76 g/mol	---
Water Solubility	7.08 mg/L (at 20 °C)	Low solubility suggests limited leaching in aqueous form but potential for transport via soil particles.
Log Koc	3.3 - 3.7	Indicates high adsorption to soil organic carbon, suggesting low mobility in soil and a tendency to partition to sediment in aquatic systems.
Vapor Pressure	< 1 x 10 ⁻⁵ Pa (at 20 °C)	Low volatility suggests that atmospheric transport is not a primary dissipation route.
Log Kow (n-octanol/water)	3.4 (at 20 °C)	Indicates a potential for bioaccumulation.

Degradation in Terrestrial Environments (Soil)

Epoxiconazole is considered to be persistent in soil. The primary route of degradation is microbial metabolism under both aerobic and anaerobic conditions, though the rate is generally slow.

Aerobic Soil Degradation

Under aerobic conditions, the degradation of Epoxiconazole proceeds slowly through microbial action. The process involves hydroxylation and cleavage of the parent molecule. The formation

of non-extractable (bound) residues is a significant route of dissipation over time.

Anaerobic Soil Degradation

Transformation under anaerobic conditions is also very slow. Some studies suggest that under low-oxygen or flooded conditions, the oxirane ring of the Epoxiconazole molecule may undergo cleavage.^[1]

Soil Metabolites

The primary degradation pathway in soil involves the formation of several metabolites. The most significant is the cleavage of the triazole ring, leading to the formation of 1,2,4-triazole, a common metabolite for many triazole fungicides.^{[2][3]} Other transformation products are formed through modifications to the phenyl rings and the epoxy group.

Table 1: Aerobic Soil Metabolism of Epoxiconazole (Laboratory Studies)

Soil Type	Temp (°C)	DT ₅₀ (days)	Major Metabolites Identified	Max. % of Applied Radioactivity (AR)
Loam	20	186 - 445	1,2,4-triazole (CGA 71019)	< 7%
Sandy Loam	20	123 - 365	Metabolite BF 480-2	< 5%
Silty Loam	20	251 - 693	Metabolite BF 480-10	< 3%
Clay Loam	20	99 - 285	Bound Residues	Up to 55% after 120 days

Note: DT₅₀ values represent a range from multiple studies under laboratory conditions, normalized to a standard temperature where applicable.

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Figure 1: Proposed Aerobic Soil Degradation Pathway for Epoxiconazole

Degradation in Aquatic Environments

Epoxiconazole is stable to hydrolysis under typical environmental pH conditions (pH 5-9). The primary routes of degradation in aquatic systems are photolysis and metabolism in water-sediment systems.

Hydrolysis

Epoxiconazole is considered hydrolytically stable at environmentally relevant pH values (pH 4, 7, and 9) and temperatures. No significant abiotic hydrolysis is expected to occur.

Aqueous Photolysis

Photodegradation in water can be a relevant dissipation pathway. Studies have shown that Epoxiconazole degrades when exposed to simulated sunlight in aqueous solutions. The degradation rate is influenced by the presence of photosensitizers in natural waters.

Water-Sediment Systems

In aquatic environments, Epoxiconazole rapidly partitions from the water column to the sediment due to its high K_{oc} value. Degradation then occurs primarily in the sediment phase under both aerobic and anaerobic conditions, although at a very slow rate. The overall system DT₅₀ is often long, indicating high persistence in aquatic sediments.

Table 2: Fate of Epoxiconazole in Aquatic Systems

Study Type	Condition	DT ₅₀ (days)	Key Findings & Metabolites
Hydrolysis	pH 4, 7, 9 (25 °C)	Stable (> 1 year)	Considered stable to hydrolysis.
Aqueous Photolysis	pH 7, sterile water, simulated sunlight	16 - 36	Degradation occurs; various minor photoproducts formed.
Water-Sediment	Aerobic, 2 systems	Total System: 139 - 347	Rapid partitioning to sediment. Slow degradation in sediment. 1,2,4-triazole identified as a minor metabolite.
Water-Sediment	Anaerobic, 2 systems	Total System: > 365	Degradation is extremely slow under anaerobic conditions.

Experimental Protocols

The data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, notably those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate and pathway of degradation in soil under controlled laboratory conditions.

- Objective: To determine the DT_{50} , DT_{90} , and transformation product pathway of a test substance in soil.
- Methodology:
 - Test System: Fresh soil samples (typically 2-4 different types with varying pH, organic carbon, and texture) are sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
 - Application: ^{14}C -radiolabeled Epoxiconazole is applied to the soil samples at a rate corresponding to the maximum recommended agricultural application rate.
 - Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20 °C) for up to 120 days.[4][5][6] For aerobic studies, a continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions.[7] For anaerobic studies, after an initial aerobic phase to establish microbial activity, the system is purged with nitrogen to create anaerobic conditions.
 - Sampling & Analysis: At specified intervals, replicate soil samples are removed. Volatile organics and $^{14}CO_2$ are captured in traps. Soil is extracted with appropriate solvents (e.g., acetonitrile, methanol) of varying polarity.
 - Quantification: The parent compound and its transformation products in the extracts are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Non-extractable residues are quantified by combustion analysis. The identity of major metabolites is confirmed using mass spectrometry (LC-MS/MS).
- Endpoints: Calculation of degradation kinetics (DT_{50}/DT_{90}), identification and quantification of metabolites over time, and establishment of a mass balance.

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Figure 2: General Workflow for OECD 307 Soil Metabolism Study

Hydrolysis as a Function of pH (OECD 111)

This tiered test determines the rate of abiotic hydrolytic transformation of chemicals in aquatic systems.

- Objective: To assess the stability of a substance to hydrolysis at environmentally relevant pH values.
- Methodology:
 - Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
 - Application: The test substance (Epoxiconazole) is added to each buffer solution at a concentration not exceeding half its water solubility.

- Incubation: The solutions are incubated in the dark at a constant temperature (a preliminary test is often run at 50 °C to screen for stability). If degradation is observed, further tiers are conducted at lower, environmentally relevant temperatures (e.g., 25 °C).
- Sampling & Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound, typically using HPLC.
- Endpoints: If less than 10% degradation occurs over the initial test period, the substance is considered hydrolytically stable. If degradation occurs, rate constants and half-lives (DT_{50}) are calculated. For Epoxiconazole, results consistently show it to be stable.

Conclusion

Epoxiconazole is a persistent fungicide in the environment. Its degradation is primarily a slow, microbially-mediated process in soil and sediment. Due to its low water solubility and high affinity for organic carbon, it has low mobility in soil and tends to accumulate in the sediment of aquatic systems. The primary degradation pathways involve the formation of bound residues and the slow transformation to various metabolites, including the common triazole fungicide metabolite, 1,2,4-triazole. Abiotic hydrolysis is not a significant degradation route, while aqueous photolysis contributes moderately to its dissipation in water. The long half-lives in both soil and water-sediment systems indicate a potential for accumulation with repeated applications.

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